Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPDOZBQGHTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185470 | |
| Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-85-8 | |
| Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(o-Aminophenoxy)benzoic acid lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3158-85-8 | |
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| Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.638 | |
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| Record name | O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11B50BX482 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Dibenzo B,f 1 Oxazepin 11 10h One and Its Derivatives
Classical Synthetic Routes and Their Evolution
The foundational methods for the synthesis of dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one have traditionally relied on intramolecular cyclization reactions. Among the most significant of these are the Ullmann condensation and the Smiles rearrangement.
The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. wikipedia.org In the context of dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one synthesis, this typically involves the intramolecular cyclization of a 2-(2-halophenoxy)benzamide. While effective, classical Ullmann conditions often require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Over time, modifications have been introduced, including the use of soluble copper catalysts and various ligands to improve yields and moderate reaction conditions. wikipedia.org
Another classical approach involves the base-catalyzed intramolecular nucleophilic substitution of a nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids to yield dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-ones. researchgate.net
Modern Catalyst-Driven Approaches
The advent of modern catalysis has revolutionized the synthesis of dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one and its derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, in particular, have become a cornerstone of modern synthetic strategies.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has been successfully applied to the intramolecular cyclization of 2-(2-haloaryloxy)anilines to afford the dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one core. nih.gov The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. beilstein-journals.org The development of increasingly sophisticated phosphine (B1218219) ligands has expanded the scope of the Buchwald-Hartwig amination to a wide range of substrates. wikipedia.org
Palladium-catalyzed cyclocarbonylation reactions have also emerged as an efficient route. The intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines, catalyzed by a palladium iodide/phosphine ligand system, provides a direct pathway to substituted dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-ones under mild conditions. nih.gov
The following table summarizes key findings from selected modern catalyst-driven approaches:
| Catalyst System | Starting Material | Product | Yield (%) | Reference |
| PdI(2)/Cytop 292 | Substituted 2-(2-iodophenoxy)anilines | Substituted dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-ones | Good | nih.gov |
| Pd(OAc)2/PPh3 | 11-amino-6-chloro-8,10-diazabenzo[a]phenoxazin-5-one and amides | N-amido derivatives | Not specified | researchgate.net |
Green Chemistry Principles in Synthesis
In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods. In the context of dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one synthesis, this has manifested in several key areas:
Use of greener solvents: Efforts have been made to replace hazardous solvents with more environmentally friendly alternatives. For example, some Smiles rearrangement reactions have been successfully carried out in aqueous media. benthamopen.com
Atom economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Catalytic reactions: The use of catalysts, as discussed in the previous section, is inherently a green chemistry principle as it reduces the need for stoichiometric reagents.
Stereoselective Synthesis Strategies
The synthesis of chiral, non-racemic derivatives of dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. While the core dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one is achiral, the introduction of stereocenters on substituents or the tricyclic core itself necessitates stereoselective synthetic methods.
Approaches to stereoselective synthesis can include:
Use of chiral starting materials: Employing enantiomerically pure starting materials is a straightforward way to introduce chirality into the final product.
Chiral auxiliaries: The temporary attachment of a chiral auxiliary can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Asymmetric catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of new stereocenters. While specific examples for the asymmetric synthesis of dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one derivatives are not abundant in the provided search results, the principles of asymmetric catalysis are widely applicable in heterocyclic synthesis. For related benzo-fused seven-membered heterocycles, biocatalytic methods using imine reductases have been employed for stereodivergent synthesis. researchgate.net
Total Synthesis of Complex Analogs
The total synthesis of complex natural products and designed molecules containing the dibenzo[b,f] researchgate.netsphinxsai.comoxazepin-11(10H)-one core allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The strategies employed in these total syntheses often involve a combination of the classical and modern synthetic methods discussed previously.
The synthesis of such complex analogs typically begins with the construction of appropriately functionalized precursors, which are then subjected to key cyclization reactions to form the tricyclic core. For instance, a multi-step synthesis might involve the initial formation of a substituted 2-aminophenol (B121084) and a substituted 2-halobenzoic acid, followed by their coupling and subsequent intramolecular cyclization.
A notable example in a related system is the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which can be achieved in a three-step process involving a nucleophilic addition, reduction of a nitro group, and a final palladium-catalyzed intramolecular C-N coupling. nih.gov This highlights the strategic combination of different reaction types to build complex molecular architectures.
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to confirming the intricate tricyclic structure of the dibenzo[b,f] publish.csiro.aumdpi.comoxazepine framework. High-resolution NMR and mass spectrometry provide detailed information on the connectivity and molecular formula, while vibrational spectroscopy probes the functional groups and bond structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one derivatives. One-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons in the molecule.
In studies of derivatives, such as 10-methyl-7-nitro- and 10-methyl-8-amino-substituted analogs, ¹H NMR spectra, typically recorded at 400 or 500 MHz, show characteristic signals for the aromatic protons in the range of δ 6.0-8.2 ppm. publish.csiro.augriffith.edu.au The exact chemical shifts and coupling constants (J values) are highly dependent on the substitution pattern on the benzene (B151609) rings. For instance, in a 10-methyl-7-nitro derivative, the proton adjacent to the nitro group appears as a doublet at δ 8.12 ppm. griffith.edu.au The methyl group on the nitrogen atom typically appears as a singlet around δ 3.5-3.6 ppm. publish.csiro.augriffith.edu.au
¹³C NMR spectroscopy complements the proton data, with the carbonyl carbon (C-11) of the lactam ring exhibiting a characteristic resonance at approximately δ 165-167 ppm. publish.csiro.au The aromatic carbons resonate in the region of δ 105-160 ppm. publish.csiro.au
While specific multi-dimensional NMR data like COSY, HSQC, and HMBC for the parent Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one are not extensively detailed in the available literature, these techniques are routinely applied to its derivatives. For example, 2D NOESY spectroscopy has been used to confirm the regiosomeric identity of certain acylamino derivatives, which was crucial in correctly assigning the structure of a biologically active compound. This highlights the importance of multi-dimensional NMR in unambiguously determining the substitution patterns on the dibenzo[b,f] publish.csiro.aumdpi.comoxazepine core.
Table 1: Representative ¹H and ¹³C NMR Data for Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one Derivatives Data extracted from studies on various substituted analogs.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons | 6.0 - 8.2 | Complex multiplets, exact shifts depend on substitution. |
| ¹H | N10-H | ~10.7 (in DMSO-d₆) | Broad singlet, exchangeable with D₂O. |
| ¹³C | C=O (C-11) | 165 - 167 | Carbonyl carbon of the lactam. |
| ¹³C | Aromatic Carbons | 105 - 160 | Multiple signals corresponding to the fused benzene rings. |
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one and its derivatives. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For example, the calculated m/z for the protonated molecule [M+H]⁺ of a phthalimide-substituted derivative (C₂₁H₁₂N₂O₄) was found to be 357.0870, with the experimental value matching at 357.0871, confirming its molecular formula. griffith.edu.au
While detailed fragmentation studies for mechanistic elucidation are not widely published for the parent compound, research on the mass spectra of the eight isomeric monohydroxydibenz[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-ones revealed that their fragmentation patterns are generally similar. rsc.org This suggests that the core tricyclic system dictates the primary fragmentation pathways. The molecular ion peak is typically prominent, and common losses would be expected to involve the carbonyl group (loss of CO, 28 Da) and fragmentation of the central oxazepine ring. The relative intensities of the fragment ions, however, can allow for the differentiation of isomers. rsc.org The primary fragment ions observed for the parent compound in GC-MS are at m/z 183 and 154. nih.gov
Table 2: HRMS Data for Selected Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one Derivatives
| Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 8-(Phthalimido)-dibenzo-oxazepinone | C₂₁H₁₂N₂O₄ | [M+H]⁺ | 357.0870 | 357.0871 |
| 10-Methyl-8-(phthalimido)-dibenzo-oxazepinone | C₂₂H₁₄N₂O₄ | [M+H]⁺ | 371.1026 | 371.1024 |
| 10-Methyl-8-amino-dibenzo-oxazepinone | C₁₄H₁₂N₂O₂ | [M+H]⁺ | 241.0972 | 241.0970 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one. The most characteristic absorption band in the IR spectrum is associated with the carbonyl (C=O) stretching of the lactam group, which is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide typically appears as a band around 3200-3300 cm⁻¹. The C-O-C stretching of the ether linkage within the oxazepine ring would also give rise to characteristic bands. A vapor phase IR spectrum for the related 8-methyl derivative is available in spectral databases. spectrabase.com
Raman spectroscopy provides complementary information. An FT-Raman spectrum for the parent Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one is noted in the PubChem database, which would highlight the vibrations of the aromatic rings and other key functional groups. nih.gov
Conformational Analysis using Computational and Experimental Methods
Understanding the three-dimensional shape and flexibility of the Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one molecule is key to predicting its interactions and properties. Both computational and experimental methods are employed for this purpose.
Computational studies, such as those using Density Functional Theory (DFT), have been performed on related dibenzo[b,f]oxepine and dibenzo[b,f] publish.csiro.aumdpi.comoxazepine derivatives. mdpi.commdpi.comnih.gov These theoretical models help to predict the lowest energy conformations of the molecule. For the related dibenzo[b,f]oxepine scaffold, calculations have shown it to be non-planar, adopting a basket-like conformation. The dihedral angles between the aromatic rings are calculated to be in the range of 65-69°.
These computational findings are consistent with experimental observations from X-ray crystallography of similar molecules, which show a distinct boat conformation for the central seven-membered ring. researchgate.net This conformation minimizes steric strain within the tricyclic system. The combination of computational modeling and experimental data from related structures strongly suggests that Dibenzo[b,f] publish.csiro.aumdpi.comoxazepin-11(10H)-one exists in a stable, non-planar, boat-like conformation.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one scaffold, Density Functional Theory (DFT) is a commonly employed method to elucidate its electronic structure.
These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. While specific DFT studies on the parent dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one are not extensively documented in publicly available literature, insights can be drawn from studies on analogous structures like dibenzoxepinones. For instance, DFT calculations on dibenzoxepine-11-one derivatives have been used to analyze their geometrical structure and vibrational modes, helping to identify the most stable conformations.
The HOMO-LUMO energy gap is a crucial parameter derived from these calculations, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The molecular electrostatic potential map illustrates the regions of positive and negative charge on the molecule's surface, which is vital for predicting non-covalent interactions with biological targets.
Table 1: Representative Quantum Chemical Calculation Parameters for a Dibenzoxazepinone Scaffold
| Parameter | Description | Typical Focus of Investigation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |
| Mulliken Charges | Distribution of atomic charges | Helps in understanding the polarity of bonds and reactivity sites. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | 3D map of electrostatic potential on the molecular surface | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Flexibility
The three-dimensional shape of a molecule is critical for its biological activity. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the different shapes it can adopt.
The dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one ring system is not planar and possesses a degree of flexibility. MD simulations can reveal the energetically favorable conformations of this tricyclic system and the barriers to interconversion between them. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological receptor.
While specific MD studies on the parent compound are limited, the general principles of conformational analysis of seven-membered rings are well-established. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions more closely. The results of MD simulations can be used to generate a library of low-energy conformers that can then be used in subsequent docking studies.
Table 2: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis
| Simulation Aspect | Purpose | Information Gained |
| Force Field Selection | Defines the potential energy of the system | Ensures accurate representation of atomic interactions. |
| Solvation Model | Simulates the effect of the solvent environment | Provides a more realistic representation of biological systems. |
| Simulation Time | Duration of the simulation | Determines the extent of conformational space explored. |
| Trajectory Analysis | Analysis of atomic positions over time | Identifies stable conformations, flexibility, and dynamic behavior. |
| Clustering Analysis | Groups similar conformations | Identifies the most populated and energetically favorable shapes. |
Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as a derivative of dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one, might bind to the active site of a protein.
Numerous docking studies have been performed on derivatives of the dibenzoxazepine (B10770217) scaffold to understand their interactions with various biological targets, particularly those involved in the central nervous system. For example, derivatives have been docked into the binding sites of serotonin (B10506) and dopamine (B1211576) receptors to elucidate the structural basis for their antipsychotic activity.
These studies help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. This information is invaluable for medicinal chemists to design new molecules with improved affinity and selectivity for a specific target. For instance, docking studies on novel indole derivatives targeting the serotonin transporter and dopamine D2 receptor have helped to rationalize their binding modes.
Table 3: Common Biological Receptors for Dibenzoxazepine Docking Studies
| Receptor Target | Therapeutic Area | Key Interactions Often Investigated |
| Serotonin Receptors (e.g., 5-HT2A) | Antipsychotics, Antidepressants | Hydrogen bonding with specific amino acid residues, pi-pi stacking with aromatic residues. |
| Dopamine Receptors (e.g., D2) | Antipsychotics | Interactions with key aspartate and serine residues in the binding pocket. |
| Histamine (B1213489) Receptors | Antihistamines | Ionic interactions and hydrogen bonds with key residues. |
| Muscarinic Acetylcholine Receptors | Anticholinergics | Cation-pi interactions and hydrogen bonding. |
In Silico Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity of different sites within the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one molecule and the selectivity of its reactions. This is often achieved by analyzing the electronic properties calculated through quantum chemical methods.
For example, the sites most susceptible to electrophilic or nucleophilic attack can be predicted by examining the molecular electrostatic potential map and the distribution of frontier molecular orbitals (HOMO and LUMO). The HOMO density indicates regions that are likely to be attacked by electrophiles, while the LUMO density highlights regions susceptible to nucleophilic attack.
Furthermore, computational studies on the synthesis of related compounds can provide insights into reactivity. For instance, in the synthesis of pyrrole-fused dibenzoxazepines, it has been observed that the presence of electron-withdrawing or electron-donating substituents on the dibenzoxazepine core can influence the efficiency of the reaction. This suggests that the electronic nature of the scaffold plays a significant role in its reactivity, a feature that can be predicted and rationalized using computational models.
Table 4: Computational Descriptors for Predicting Reactivity
| Descriptor | Definition | Application in Reactivity Prediction |
| Frontier Orbital Density (HOMO/LUMO) | Spatial distribution of the highest occupied and lowest unoccupied molecular orbitals | Predicts sites for electrophilic and nucleophilic attack. |
| Fukui Functions | Measures the change in electron density at a point when the number of electrons changes | Identifies the most reactive sites in a molecule. |
| Atomic Charges | Calculated charge on each atom | Indicates electron-rich and electron-poor centers. |
| Reaction Energy Profiles | Calculated energy changes along a reaction pathway | Determines the feasibility and selectivity of a reaction. |
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.
Several 3D-QSAR studies have been conducted on derivatives of the dibenzo[b,f] nih.govnih.govoxazepine scaffold to understand the structural requirements for their biological activities, including their antipsychotic effects. nih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity.
For example, a CoMFA study on dibenz[b,f] nih.govnih.govoxazepine derivatives as agonists of the human TRPA1 receptor identified key steric and electrostatic features that contribute to their potency. nih.gov Such models are highly valuable for predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process.
Table 5: Key Components of a 3D-QSAR Study
| Component | Description | Purpose |
| Molecular Alignment | Superimposing a set of molecules based on a common substructure | Ensures that the calculated fields are comparable across the dataset. |
| Molecular Fields | Calculation of steric and electrostatic fields around each molecule | Quantifies the 3D properties of the molecules. |
| Statistical Analysis | Correlating the molecular fields with biological activity using methods like PLS | Develops a predictive mathematical model. |
| Contour Maps | 3D visualization of the QSAR model | Provides a graphical representation of the structure-activity relationships. |
| Model Validation | Assessing the predictive power of the QSAR model using internal and external test sets | Ensures the reliability and robustness of the model. |
Biological Activity and Mechanistic Studies
Target Identification and Validation Methodologies
Direct target identification and validation studies for Dibenzo[b,f] nih.govscilit.comoxazepin-11(10H)-one are not extensively documented in publicly available scientific literature. However, the primary approach that has successfully identified a biologically active derivative of this scaffold is phenotypic screening.
A notable example involves the screening of the Compounds Australia Scaffolds library, which led to the identification of a substituted dibenzoxazepinone, SN00797640, as a potent antigiardial agent. nih.govgriffith.edu.au The initial hit was identified based on its ability to inhibit the growth of Giardia duodenalis trophozoites in a whole-organism assay. griffith.edu.au
Subsequent validation of this hit required further chemical and biological investigation. Initial structural information suggested the active compound was an 8-acylaminodibenzoxazepinone. However, upon synthesis and re-testing, this regioisomer was found to be inactive. griffith.edu.au Through comparative analysis of spectroscopic and physical properties, the correct structure of the active compound was identified as the 7-acylamino regioisomer. griffith.edu.au This highlights the critical role of chemical synthesis and structural verification in validating hits from phenotypic screens.
Enzymatic Inhibition and Activation Mechanisms
There is currently a lack of specific information in the scientific literature detailing the enzymatic inhibition or activation mechanisms of Dibenzo[b,f] nih.govscilit.comoxazepin-11(10H)-one or its derivatives. While a derivative has shown potent antigiardial activity, the precise enzyme or enzymes it targets within Giardia duodenalis have not yet been elucidated. nih.gov Further research, potentially involving techniques such as affinity chromatography, proteomics, or genetic-based approaches, would be necessary to identify the specific molecular targets and understand the mechanism of enzymatic interaction.
Receptor Binding and Signaling Pathway Modulation
While specific receptor binding data for the parent compound Dibenzo[b,f] nih.govscilit.comoxazepin-11(10H)-one is scarce, studies on its derivatives have revealed interactions with several G-protein coupled receptors (GPCRs). Research inspired by the dual H1/H4 receptor ligand VUF6884 (7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govscilit.comoxazepine) has led to the synthesis and pharmacological characterization of a series of new oxazepine derivatives. nih.gov
These studies have shown that chlorine substitution patterns on the dibenzo[b,f] nih.govscilit.comoxazepine core can significantly influence receptor affinity and selectivity. For instance, one derivative, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govscilit.comoxazepine, was identified as a dual ligand for the human histamine (B1213489) H1 receptor (hH1R) and the human serotonin (B10506) 2A receptor (h5-HT2AR). nih.gov The affinity of these compounds for various aminergic GPCRs suggests that some derivatives may act as "dirty drugs," interacting with multiple receptors. nih.gov
Molecular dynamics studies suggest that the tricyclic core of these compounds binds in a similar manner to doxepine within the hH1R crystal structure. nih.gov The specific signaling pathways modulated by these receptor interactions are presumed to follow the canonical pathways associated with the respective receptors (e.g., Gq/11 pathway for H1 and 5-HT2A receptors), though detailed pathway analysis for these specific compounds has not been reported.
Interactive Data Table: Receptor Binding Affinities of Dibenzo[b,f] nih.govscilit.comoxazepine Derivatives
| Compound | Receptor | pKi | Reference |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govscilit.comoxazepine (VUF6884) | hH1R | 8.11 | nih.gov |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govscilit.comoxazepine (VUF6884) | hH4R | 7.55 | nih.gov |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govscilit.comoxazepine | hH1R | 9.23 | nih.gov |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govscilit.comoxazepine | h5-HT2AR | 8.74 | nih.gov |
Cellular Assays and Phenotypic Screening
As previously mentioned, phenotypic screening has been instrumental in identifying the biological activity of dibenzoxazepinone derivatives. The initial discovery of the antigiardial properties of a 7-acylamino-substituted Dibenzo[b,f] nih.govscilit.comoxazepin-11(10H)-one stemmed from a screen of the Compounds Australia Scaffolds Library against Giardia duodenalis trophozoites. griffith.edu.auescholarship.org
The primary cellular assay used was a growth inhibition assay, which measures the concentration of a compound required to inhibit 50% of parasite growth (IC50). For the hit compound, SN00797640, the IC50 was determined to be 0.18 µM. griffith.edu.au Further cellular assays were conducted to assess the selectivity of the active compounds. This involved cytotoxicity assays against mammalian cells to determine the concentration that inhibits 50% of cell growth (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window. A high SI value is desirable, indicating greater toxicity towards the target organism than to host cells.
In Vitro and In Vivo Efficacy Studies (Mechanistic Focus)
In Vitro Efficacy
The in vitro efficacy of 7-acylaminodibenzoxazepinone derivatives against Giardia duodenalis has been established through various studies. The most promising compound, SN00797640, demonstrated potent activity against different Giardia isolates, including those resistant to the commonly used drug metronidazole. escholarship.org The antiparasitic activity was found to be parasiticidal, meaning it actively kills the parasites, with a minimum lethal concentration of 625 nM. escholarship.org
Further in vitro studies have explored the synergistic effects of these compounds with existing antigiardial drugs. For example, SN00797640 showed a synergistic interaction with albendazole (B1665689), a drug known to target microtubule assembly. nih.gov This finding may provide clues to the mechanism of action of the dibenzoxazepinone derivative.
In Vivo Efficacy
While detailed in vivo mechanistic studies for Dibenzo[b,f] nih.govscilit.comoxazepin-11(10H)-one are not available, preliminary in vivo tolerability studies have been conducted for the antigiardial derivative SN00797640. The compound was well-tolerated in mice at doses of 50 mg/kg daily for three days, which paves the way for future preclinical in vivo efficacy assessments. escholarship.org Mechanistic in vivo studies would be the next logical step to understand the compound's pharmacokinetics, pharmacodynamics, and its effect on the parasite within a host organism.
Interactive Data Table: In Vitro Antigiardial Activity of a 7-Acylaminodibenzoxazepinone Derivative (SN00797640)
| Parameter | Value | Reference |
| IC50 vs. G. duodenalis | 180 nM | escholarship.org |
| Minimum Lethal Concentration | 625 nM | escholarship.org |
| Selectivity Index | >50-fold | escholarship.org |
Investigation of Pharmacological Pathways
The investigation into the broader pharmacological pathways affected by Dibenzo[b,f] nih.govscilit.comoxazepin-11(10H)-one is still in its early stages and is primarily driven by the observed biological activities of its derivatives.
For the antigiardial derivatives, the synergistic activity with albendazole suggests a potential interaction with microtubule-related pathways. nih.gov Benzimidazoles like albendazole are known to inhibit microtubule assembly in parasites. nih.gov Therefore, it is plausible that the dibenzoxazepinone scaffold may also interfere with cytoskeletal functions in Giardia, although this remains to be experimentally confirmed. Untargeted proteomic and transcriptomic studies are reportedly underway to identify the putative targets and pathways affected by these compounds. nih.gov
In the context of the derivatives showing affinity for histamine and serotonin receptors, the implicated pharmacological pathways would be those involved in allergic responses, inflammation, and neurotransmission. nih.gov Modulation of the H1 receptor pathway is a well-established mechanism for antihistamines, while targeting the 5-HT2A receptor is relevant for various neuropsychiatric conditions. The "dirty drug" profile of some of these derivatives suggests they could modulate multiple pathways simultaneously, which could be advantageous or disadvantageous depending on the therapeutic goal. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Dibenzo[b,f]nih.govnih.govoxazepin-11(10H)-one Core
Systematic modifications of the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one core have been primarily focused on the introduction of various substituents at different positions of the tricyclic system to explore and optimize its biological activities. A key area of investigation has been the synthesis of amino- and acylamino-substituted derivatives.
In a notable study, a series of 8-acylaminodibenz[b,f] nih.govnih.govoxazepin-11(10H)-ones were synthesized to explore their potential as antigiardial agents. This involved the initial synthesis of an 8-aminodibenz[b,f] nih.govnih.govoxazepin-11(10H)-one intermediate, which was then acylated with various carboxylic acids or acid chlorides. researchgate.net The synthesis of the regioisomeric 7-acylamino derivatives was also undertaken to compare the biological activities. researchgate.net
Furthermore, modifications at the 10-position (the nitrogen atom of the oxazepine ring) have been explored. For instance, N-methylation of the 8-aminodibenz[b,f] nih.govnih.govoxazepin-11(10H)-one core was performed to investigate the impact of substitution at this position on the compound's activity. researchgate.net
The following interactive table summarizes the systematic modifications made to the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one core in the context of antigiardial activity screening. researchgate.net
| Compound ID | Core Structure | Position of Acylamino Group | Acyl Group | N-10 Substitution |
| 1 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 8 | Benzoyl | H |
| 2 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 7 | Benzoyl | H |
| 10 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 8 | 4-Chlorobenzoyl | CH₃ |
| 11 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 8 | 4-Methylbenzoyl | CH₃ |
| 12 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 8 | 4-(Trifluoromethyl)benzoyl | CH₃ |
| 13 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 8 | 3-Chlorobenzoyl | CH₃ |
| 14 | Dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one | 8 | 2-Chlorobenzoyl | CH₃ |
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one core have a profound impact on its biological activity. This is clearly demonstrated in the investigation of its derivatives as antigiardial agents.
A significant finding was the critical importance of the position of the acylamino group. The 7-benzamido regioisomer (Compound 2 ) exhibited potent antigiardial activity with an IC₅₀ of 0.18 μM. researchgate.netscholarsportal.infogriffith.edu.auescholarship.org In stark contrast, the 8-benzamido regioisomer (Compound 1 ) was found to be inactive. researchgate.netgriffith.edu.au This highlights a strict positional requirement for the acylamino substituent for antigiardial activity.
Further exploration of substituents on the 8-acylamino group of the N-methylated core revealed a general lack of activity. Analogues with 4-chlorobenzoyl (10 ), 4-methylbenzoyl (11 ), 4-(trifluoromethyl)benzoyl (12 ), 3-chlorobenzoyl (13 ), and 2-chlorobenzoyl (14 ) groups at the 8-amino position were all inactive against Giardia duodenalis. researchgate.net This suggests that substitution at the 8-position of the dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one core is detrimental to its antigiardial properties.
The following interactive data table presents the research findings on the impact of these substituent effects on the antigiardial activity. researchgate.net
| Compound ID | Position of Acylamino Group | Acyl Group | N-10 Substitution | Antigiardial Activity (IC₅₀, μM) |
| 1 | 8 | Benzoyl | H | Inactive |
| 2 | 7 | Benzoyl | H | 0.18 |
| 10 | 8 | 4-Chlorobenzoyl | CH₃ | Inactive |
| 11 | 8 | 4-Methylbenzoyl | CH₃ | Inactive |
| 12 | 8 | 4-(Trifluoromethyl)benzoyl | CH₃ | Inactive |
| 13 | 8 | 3-Chlorobenzoyl | CH₃ | Inactive |
| 14 | 8 | 2-Chlorobenzoyl | CH₃ | Inactive |
SAR of Bridged and Fused Ring Systems
The exploration of bridged and fused ring systems incorporating the dibenzo[b,f] nih.govnih.govoxazepine moiety has led to the discovery of novel compounds with diverse pharmacological activities. While specific SAR studies on bridged systems directly derived from dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one are not extensively documented in the available literature, research on fused tetracyclic systems provides valuable insights.
One such class of compounds is the 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d] nih.govnih.govoxazepines, which have been investigated as progesterone (B1679170) receptor agonists. nih.govresearchgate.net In these tetracyclic structures, a pyridine (B92270) ring is fused to the oxazepine core. SAR studies on this system have revealed that substitutions at positions 1, 6, and 7 are crucial for their biological activity, suggesting that these positions are involved in key interactions with the receptor. nih.gov
Another example of a fused ring system is the dibenzo[b,f]pyrimido[1,6-d] nih.govnih.govoxazepines. A method for the synthesis of these compounds fused with Biginelli products has been developed, indicating the potential for creating complex polycyclic structures with potential biological activity. scholarsportal.info The synthesis of tetracyclic dibenzo[b,f] nih.govnih.govoxazepine-fused β-lactams has also been reported, offering another avenue for exploring novel chemical space and biological activities. bohrium.com
Rational Design Principles Based on SAR Data
The accumulated SAR data for dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one and its analogues provide a foundation for the rational design of new, more potent, and selective therapeutic agents. The key principles derived from these studies can guide future drug discovery efforts.
A primary design consideration is the critical role of substituent positioning. As demonstrated by the antigiardial activity of the 7-acylamino derivatives versus the inactivity of the 8-acylamino counterparts, even minor positional changes can lead to a complete loss of biological function. researchgate.net This suggests that the 7-position is likely involved in a crucial interaction with the biological target, and future designs should focus on modifications at this position.
Pharmacophore modeling and computational studies on related dibenzo[b,f]oxepine structures can also inform rational design. For instance, the development of a pharmacophore model for EP4 antagonists based on a 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide scaffold highlights the key structural features required for receptor binding. nih.gov While this is a related but different core, the principles of identifying essential pharmacophoric elements such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features are transferable.
Furthermore, computational studies, including molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of newly designed analogues and to understand the molecular basis of their activity. nih.govmdpi.com For example, in silico studies on dibenzo[b,f]oxepine derivatives combined with an azo switch have been used to model their interaction with the colchicine (B1669291) binding site in tubulin, guiding the design of potential photopharmacological agents. nih.govmdpi.com
In essence, a rational design approach for new dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one derivatives would involve:
Focusing on the 7-position for substitution: Given the potent antigiardial activity observed with 7-acylamino substitution.
Exploring a diverse range of acyl groups at the 7-position: To optimize interactions with the target protein.
Utilizing computational tools: To build pharmacophore models based on active compounds and to perform virtual screening and molecular docking to prioritize the synthesis of novel analogues with a higher probability of success.
By integrating experimental SAR data with computational modeling, the design of next-generation dibenzo[b,f] nih.govnih.govoxazepin-11(10H)-one-based therapeutic agents can be significantly accelerated.
Exploration of Therapeutic Potential and Preclinical Development
Research into Neuropharmacological Applications
Derivatives of the Dibenzo[b,f] ontosight.aiontosight.aioxazepine scaffold have been a subject of interest in neuropharmacology, primarily for their potential as antipsychotic and neuroprotective agents. Research has indicated that these compounds can interact with key neurotransmitter systems in the central nervous system.
Notably, certain dibenzo[b,f] ontosight.aiontosight.aioxazepine derivatives have been synthesized and pharmacologically characterized at histamine (B1213489) (H1 and H4) and serotonin (B10506) (5-HT2A) receptors. nih.gov For instance, one derivative, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] ontosight.aiontosight.aioxazepine, was identified as a dual ligand for the human H1 and 5-HT2A receptors. nih.gov The affinity of these compounds for such receptors is significant, as these receptors are established targets for drugs used to treat various psychiatric disorders.
Furthermore, the antipsychotic potential of dibenz[b,f]oxepine derivatives has been linked to their activity at dopamine (B1211576) D4 receptors. nih.gov Studies have shown that some of these compounds can block the D4 receptor, an action that is a hallmark of several atypical antipsychotic medications. nih.gov The exploration of oxazepine derivatives has also extended to potential neuroprotective effects, which could be relevant in the management of neurodegenerative diseases. ontosight.ai
Table 1: Investigated Neuropharmacological Activities of Dibenzo[b,f] ontosight.aiontosight.aioxazepine Derivatives
| Derivative Class | Investigated Activity | Target(s) | Potential Application |
|---|---|---|---|
| Dibenzo[b,f] ontosight.aiontosight.aioxazepines | Antipsychotic | Histamine H1 & H4 receptors, Serotonin 5-HT2A receptors | Psychiatric disorders |
| Dibenz[b,f]oxepines | Antipsychotic | Dopamine D4 receptors | Schizophrenia |
Investigation of Anticancer Activities and Mechanisms
The dibenzo[b,f] ontosight.aiontosight.aioxazepine scaffold has also been utilized in the development of novel anticancer agents. While direct studies on Dibenzo[b,f] ontosight.aiontosight.aioxazepin-11(10H)-one are not extensively reported, its derivatives have shown promise in preclinical cancer research.
One area of investigation involves the synthesis of dibenzo[b,f]azepine-tethered isoxazoline (B3343090) derivatives, which have demonstrated anti-invasive and anti-proliferative properties. nih.gov Specifically, one such compound, 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine, was found to strongly inhibit the invasion of murine osteosarcoma cells and completely inhibit the invasion of human breast cancer cells (MDA-MB-231) at a concentration of 10 μM. nih.gov This compound also inhibited the migration of cancer cells and induced apoptosis in human breast cancer cells (MCF-7). nih.gov
Other research has focused on benzoxazepine derivatives, which have displayed cytotoxicity against various solid tumor cell lines. scielo.br The anti-proliferative activity of these compounds suggests that the core benzoxazepine structure could be a valuable template for the design of new chemotherapeutic agents. The potential mechanisms of action are thought to involve the induction of apoptosis (programmed cell death). ontosight.ainih.gov
Table 2: Preclinical Anticancer Research on Dibenzo[b,f] ontosight.aiontosight.aioxazepine Derivatives
| Derivative | Cancer Cell Line(s) | Observed Effect(s) | Potential Mechanism |
|---|---|---|---|
| 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | Murine osteosarcoma, Human breast cancer (MDA-MB-231), Human ovarian cancer (OVSAHO) | Inhibition of invasion and migration, Induction of apoptosis | Apoptosis induction |
Research into Anti-inflammatory and Immunomodulatory Effects
The therapeutic potential of compounds based on the Dibenzo[b,f] ontosight.aiontosight.aioxazepine structure extends to the modulation of inflammatory and immune responses. While direct evidence for the parent compound is limited, research on related benzoxazepine derivatives has indicated potential anti-inflammatory activity.
Studies have shown that certain synthesized benzoxazepine derivatives can influence the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), from cancer cells. scielo.br The effect of these compounds on cytokine release was observed to be dependent on the specific cancer cell type being studied. scielo.br This suggests a potential for these molecules to modulate the tumor microenvironment and inflammatory pathways associated with cancer.
Furthermore, the broader class of dibenzothiazepines, which are structurally similar to dibenzo[b,f] ontosight.aiontosight.aioxazepines, has been investigated for anti-inflammatory properties. ontosight.ai This line of research suggests that the tricyclic core structure may be amenable to modifications that enhance anti-inflammatory and immunomodulatory activities.
Studies on Antimicrobial and Antiviral Potential
The investigation into the therapeutic applications of Dibenzo[b,f] ontosight.aiontosight.aioxazepine and its analogues includes their potential to combat microbial and viral infections. Research in this area has identified certain derivatives with notable activity against specific pathogens.
A significant finding was the identification of a 7-acylamino regioisomer of a dibenz[b,f] ontosight.aiontosight.aioxazepin-11(10H)-one derivative with potent antigiardial activity. escholarship.orgresearchgate.netgriffith.edu.au This compound demonstrated an IC50 of 0.18 μM against Giardia duodenalis, the parasite responsible for giardiasis. escholarship.orgresearchgate.netgriffith.edu.au This discovery highlights the potential of this chemical scaffold in the development of new antiparasitic drugs.
In the broader context of antimicrobial research, derivatives of dibenzo[b,e]oxepine and the bioisosteric dibenzo[b,e]thiepine have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govunibuc.ro While some of the dibenzo[b,e]oxepine derivatives showed low to moderate activity, the corresponding dibenzo[b,e]thiepine derivatives exhibited significantly higher antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govunibuc.ro This suggests that modifications to the core heterocyclic ring can profoundly influence antimicrobial potency.
There is also a mention of potential antimicrobial properties for oxazepine derivatives in a more general sense, indicating an ongoing interest in this area of research. ontosight.ai
Pharmacokinetic and Pharmacodynamic Research (excluding dosage)
Information regarding the specific pharmacokinetic and pharmacodynamic profiles of Dibenzo[b,f] ontosight.aiontosight.aioxazepin-11(10H)-one is not extensively available in the public domain. However, research into structurally related compounds provides some insight into the potential metabolic pathways and drug-like properties of this class of molecules.
Pharmacokinetic studies of similar compounds often focus on their absorption, distribution, metabolism, and excretion (ADME) properties to assess their suitability as drug candidates. ontosight.ai The lipophilicity and molecular weight of these tricyclic structures are key determinants of their pharmacokinetic behavior.
Pharmacodynamic studies, on the other hand, are closely linked to the therapeutic targets of these compounds. For neuropharmacological applications, this would involve assessing the binding affinities and functional activities at specific neurotransmitter receptors. nih.gov In the context of anticancer research, pharmacodynamic studies would focus on the downstream cellular effects following target engagement, such as the induction of apoptosis or inhibition of cell proliferation. nih.gov
Biomarker Discovery and Validation in Preclinical Models
The discovery and validation of biomarkers are crucial for the preclinical and clinical development of any new therapeutic agent. For compounds derived from the Dibenzo[b,f] ontosight.aiontosight.aioxazepine scaffold, biomarker strategies would be tailored to their specific therapeutic applications.
In the context of neuropharmacology, particularly for potential antipsychotic agents, biomarkers could include changes in the levels of neurotransmitters or their metabolites in cerebrospinal fluid or plasma. Neuroimaging techniques could also be employed to assess receptor occupancy in the brain.
For anticancer applications, biomarkers could include the expression levels of the drug's molecular target or downstream signaling proteins. In preclinical models, the inhibition of tumor growth and the induction of apoptotic markers, such as caspase activation, would serve as key pharmacodynamic biomarkers. nih.gov
In the realm of anti-inflammatory research, relevant biomarkers would include the levels of pro-inflammatory cytokines like IL-6 and TNF-α in biological fluids or tissues. scielo.br The validation of such biomarkers in preclinical animal models of disease is an essential step before they can be considered for use in human clinical trials.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a fundamental tool for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent chromatographic techniques used for the analysis of Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one.
HPLC is a premier technique for assessing the purity and isolating Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one and its derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with the addition of buffers (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) to improve peak shape and resolution.
Detection is commonly achieved using a UV detector, as the dibenzoxazepine (B10770217) ring system possesses strong chromophores that absorb UV radiation. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at one of its absorption maxima to ensure high sensitivity.
Research findings have demonstrated the utility of Liquid Chromatography-Mass Spectrometry (LCMS) in the purity analysis of Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one derivatives. For instance, in the synthesis of various substituted benzamides of 10-methyl-dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one, LCMS was used to confirm the purity of the final products. The table below summarizes the retention times and purities of several derivatives, showcasing the effectiveness of the technique. griffith.edu.au
| Compound | Retention Time (tR) [min] | Purity [%] |
|---|---|---|
| 4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] nih.govmdpi.comoxazepin-8-yl)benzamide | 2.79 | 96.9 |
| 4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] nih.govmdpi.comoxazepin-8-yl)benzamide | 3.08 | 99.9 |
| 3,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] nih.govmdpi.comoxazepin-8-yl)benzamide | 3.15 | 96.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one possesses polar functional groups (specifically the secondary amine in the lactam ring) that can lead to poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the stationary phase. technologynetworks.comthermofisher.com To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and less polar form. jfda-online.com
Common derivatization techniques for compounds with active hydrogens, such as amines and amides, include silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. nih.govnih.gov These derivatives are more volatile and exhibit improved chromatographic behavior.
The GC-MS analysis of these derivatives involves their separation on a capillary column (e.g., a nonpolar DB-5 or a semi-polar DB-17 column) followed by detection using a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization, allowing for confident identification. For quantitative analysis, a deuterated internal standard is often used to correct for variations in extraction and derivatization efficiency.
While specific GC-MS methods for Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one are not extensively documented in publicly available literature, the methodologies developed for structurally similar compounds, such as benzodiazepines, provide a strong foundation for its analysis. nih.govnih.govnih.govnist.gov The table below outlines a hypothetical set of GC-MS parameters that could be adapted for the analysis of a silylated derivative of Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS or MTBSTFA |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Electrophoretic Methods for Biological Samples
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for the analysis of drugs and their metabolites in complex biological matrices like blood, serum, and urine. nih.govresearchgate.net Its advantages include small sample volume requirements, rapid analysis times, and low consumption of organic solvents. nih.gov
For the analysis of Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one in biological samples, techniques such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) are applicable. mdpi.com In CZE, charged analytes migrate in a buffer-filled capillary under the influence of an electric field. Since Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one is a neutral molecule under physiological pH, MECC would be the more suitable technique.
In MECC, a surfactant (e.g., sodium dodecyl sulfate) is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase. Neutral analytes, like Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one, can partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on their partitioning coefficients.
Sample preparation for biological fluids typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte. Detection is usually performed by UV-Vis spectrophotometry, often with a diode array detector to obtain spectral information and enhance specificity.
While a specific CE method for Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one has not been detailed in the literature, methods developed for benzodiazepines in biological fluids can be readily adapted. mdpi.com
Advanced Spectrophotometric Quantification Techniques
UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one in bulk drug substances and pharmaceutical formulations, provided there are no interfering excipients with significant absorbance at the chosen wavelength. ijpras.comhilarispublisher.com
The method relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert law). A quantitative analysis would involve preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorption (λmax), and constructing a calibration curve. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
For more complex matrices or to resolve the analyte from interfering substances, difference spectrophotometry can be employed. researchgate.net This technique involves chemically modifying the analyte to induce a change in its UV spectrum. The difference in absorbance before and after the reaction is then measured, which is proportional to the analyte concentration. For example, a method for the determination of 1,4-benzodiazepines involves the reduction of the azomethine group, which could potentially be adapted for derivatives of Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one that contain reducible functional groups. researchgate.net
Derivative spectrophotometry is another advanced technique that can enhance the resolution of overlapping spectral bands and improve the sensitivity of the assay. By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for the quantification of an analyte in the presence of background interference.
The following table summarizes key analytical parameters relevant to the UV spectrophotometric analysis of a related compound, diazepam, which can serve as a reference for developing a method for Dibenzo[b,f] nih.govmdpi.comoxazepin-11(10H)-one. ijpras.com
| Parameter | Value |
|---|---|
| Solvent | 95% Ethanol |
| λmax | 328 nm |
| Linearity Range | Concentration-dependent |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 1.84 x 10⁻⁵ g/mL |
| Limit of Quantification (LOQ) | 1.04 x 10⁻⁵ g/mL |
Future Directions and Challenges in Dibenzo B,f 1 Oxazepin 11 10h One Research
Development of Novel Synthetic Strategies
The synthesis of the dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one core and its derivatives remains an active area of investigation, with a focus on improving efficiency, yield, and environmental sustainability. Traditional methods are often multi-step and may require harsh conditions or hazardous reagents like phosgene (B1210022). mssm.edu
Recent advancements have introduced more streamlined and practical approaches. One such method involves an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines, catalyzed by a palladium-iodide complex with a specific phosphine (B1218219) ligand (PdI₂/Cytop 292). nih.gov This technique allows for the preparation of a variety of substituted dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-ones in good yields under mild conditions. nih.gov Another novel protocol avoids the use of phosgene by generating a carbamate (B1207046) intermediate with phenyl chloroformate, which then undergoes microwave-induced transformation and cyclocondensation. mssm.edu
Researchers have also developed one-pot syntheses. For the related dibenzo[b,f] sphinxsai.comgriffith.edu.authiazepin-11(10H)-one, a facile and efficient one-pot method utilizing the Smiles rearrangement has been established, achieving excellent yields (70%-92%) under metal-free conditions. nih.gov Such strategies, which reduce the number of steps and improve atom economy, are crucial for the cost-effective and environmentally friendly production of these compounds for further research and development. sphinxsai.comnih.gov
| Synthetic Strategy | Key Features | Catalytic System | Ref. |
| Intramolecular Cyclocarbonylation | Mild reaction conditions, good yields | PdI₂/Cytop 292 | nih.gov |
| Phosgene-Free Synthesis | Avoids hazardous reagents, uses microwave induction | N/A | mssm.edu |
| One-Pot Smiles Rearrangement* | Metal-free, excellent yields, environmentally friendly | N/A | nih.gov |
| Note: This strategy was developed for the thiazepine analogue, suggesting a potential avenue for the oxazepine core. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of drugs based on the dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one scaffold. mdpi.comnih.gov These computational tools can significantly accelerate the traditionally slow and costly process of bringing a new drug to market. nih.gov
In the context of this specific compound, AI algorithms can be employed for several key tasks:
Virtual Screening and Hit Identification: ML models can screen vast virtual libraries of dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one derivatives to identify those with the highest probability of binding to a specific biological target. mdpi.com
Lead Optimization: By analyzing structure-activity relationships (SAR), AI can predict how modifications to the dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one core will affect its potency, selectivity, and pharmacokinetic properties. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one framework, optimized for specific therapeutic profiles while minimizing potential off-target effects. mdpi.comnih.gov
Predicting Drug-Protein Interactions: AI can help predict how derivatives will interact with various proteins, which is crucial for understanding their mechanism of action and potential for polypharmacology. nih.gov
The integration of AI promises to reduce the time and cost of research and development, making the exploration of the therapeutic potential of this chemical class more efficient and targeted. mdpi.commednexus.org
Elucidation of Undiscovered Biological Targets
While the dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepine class is well-known for its interaction with aminergic G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, recent research indicates its potential against a broader range of biological targets. nih.govmdpi.com Future investigations are focused on uncovering these novel therapeutic applications.
A significant finding was the identification of a potent antigiardial agent based on this scaffold. A screening of a compound library identified an 8-acylaminodibenzoxazepinone derivative as a powerful inhibitor of Giardia duodenalis growth, with a 50% inhibitory concentration (IC₅₀) of 0.18 µM. griffith.edu.auescholarship.orgpublish.csiro.auresearchgate.net Interestingly, subsequent synthesis and testing revealed that the active compound was actually the 7-acylamino regioisomer, highlighting the importance of precise structural confirmation in drug discovery. griffith.edu.auescholarship.orgpublish.csiro.au This discovery opens a new avenue for developing anti-parasitic drugs from this chemical family.
Furthermore, research into related structures has identified inhibitors for other important targets. For instance, derivatives of benzo[f]pyrido[4,3-b] sphinxsai.comgriffith.edu.auoxazepin-10-one have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) proteins, which are implicated in cancer and inflammatory diseases. nih.gov The exploration of different substitution patterns on the dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepine ring system continues to yield compounds with unique pharmacological profiles, including dual-target ligands (e.g., for histamine (B1213489) H₁ and serotonin 5-HT₂A receptors) and selective agents for single targets. nih.gov
Addressing Metabolic Stability and Selectivity Challenges
Two of the most significant hurdles in translating dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one derivatives into clinical candidates are metabolic instability and lack of receptor selectivity. Many compounds in this class are classified as "dirty drugs" because they interact with multiple receptors, which can lead to undesirable side effects. nih.gov
The substitution pattern on the tricyclic core plays a critical role in determining receptor selectivity and specificity. nih.gov For example, studies on chlorinated derivatives have shown that the position of the chlorine atom can toggle the compound's affinity between different histamine and serotonin receptors. nih.gov A key challenge is to design modifications that enhance affinity for the desired target while minimizing interactions with others.
Metabolic stability is another critical parameter. Research on the related dibenzo[b,e]oxepin-11(6H)-one scaffold has shown that the introduction of hydrophilic residues at specific positions can substantially improve both inhibitory potency and metabolic stability. researchgate.net Future research on dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one will need to systematically explore similar strategies. This involves synthesizing and testing analogues with various substituents to identify those that block common sites of metabolic action without compromising therapeutic activity. The use of molecular docking and dynamic studies can further aid in designing compounds with improved binding modes and stability. nih.gov
Translational Research Gaps and Opportunities
Bridging the gap between promising preclinical findings and successful clinical application is a major challenge for all drug candidates, including those derived from dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one. A primary gap is the frequent disconnect between a compound's high potency in enzymatic or cell-based assays and its efficacy and safety in whole-organism models.
The discovery of potent antigiardial activity presents a clear translational opportunity. griffith.edu.aupublish.csiro.au However, moving this discovery forward requires significant further research, including optimization of the lead compound to improve its pharmacokinetic profile, rigorous testing in animal models of giardiasis, and thorough safety and toxicology studies.
Similarly, the development of selective BET inhibitors based on a related oxazepinone structure for inflammatory conditions like psoriasis offers another path to the clinic. nih.gov The opportunity lies in leveraging the well-established dibenzo[b,f] sphinxsai.comgriffith.edu.auoxazepin-11(10H)-one scaffold to design novel inhibitors with superior properties. The challenge will be to achieve the required selectivity for specific BET bromodomains and demonstrate a clear therapeutic window in vivo. Overcoming the challenges of metabolic stability and selectivity, as discussed previously, is fundamental to closing these translational gaps and realizing the therapeutic potential of this versatile chemical scaffold.
Q & A
Basic: What are common synthetic routes for Dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffolds?
Methodological Answer:
- Ulmann Reaction : A classical approach involves coupling 2-halophenols with substituted anilines under copper catalysis, followed by lactamization (e.g., acid-mediated cyclization) to form the oxazepinone core .
- Multicomponent Reactions (MCRs) : Ugi four-component reactions enable rapid diversification by introducing aldehydes and isocyanides to install functional groups (e.g., phenylvinyl moieties) for enhanced binding affinity .
- Palladium-Catalyzed Cyclocarbonylation : Substituted 2-(2-iodophenoxy)anilines undergo intramolecular cyclization using PdI₂/Cytop 292, yielding oxazepinones in good yields under mild conditions .
- Solid-Phase Synthesis : SNAr (nucleophilic aromatic substitution) on AMEBA resin allows efficient parallel synthesis of 2-substituted derivatives for high-throughput screening .
Basic: How is structural characterization performed for this compound derivatives?
Methodological Answer:
- 2D NMR Spectroscopy : Critical for resolving regiochemical ambiguities (e.g., distinguishing 7- vs. 8-acylamino isomers via NOESY and COSY correlations) .
- LCMS/HRMS : Validates molecular weight and purity, particularly for intermediates like nitro-reduced amines or acylated products .
- X-ray Crystallography : Resolves absolute configurations when co-crystallized with target proteins (e.g., PEX14 in Trypanosoma studies) .
- Comparative Analysis : Discrepancies in melting points and ¹H NMR spectra between synthesized and commercial samples can reveal structural misassignments .
Advanced: How can researchers resolve contradictions between commercial and synthesized samples of oxazepinones?
Methodological Answer:
- Independent Resynthesis : Reproduce the compound using alternative routes (e.g., nitro reduction followed by acylation) to confirm structural integrity .
- Spectroscopic Benchmarking : Compare ¹H NMR, LCMS, and melting points with commercial samples. For example, SN00797640 was re-assigned as a 7-acylamino regioisomer after discrepancies were noted .
- Bioactivity Validation : Test both batches in phenotypic assays (e.g., Giardia growth inhibition) to correlate structure with activity. Inactive resynthesized batches suggest misidentified commercial samples .
Advanced: What methodologies are used to study structure-activity relationships (SAR) of antigiardial oxazepinones?
Methodological Answer:
- Regioisomer Synthesis : Prepare 7- and 8-acylamino derivatives via selective acylation to evaluate positional effects on Giardia IC₅₀ values .
- Functional Group Scanning : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding .
- Cellular Assays : Dose-response curves in Giardia duodenalis cultures (e.g., BRIS/91/HEPU/1279 strain) quantify potency and selectivity .
- Co-crystallization Studies : Map interactions between active regioisomers and target proteins (e.g., PEX14) to guide rational design .
Advanced: What catalytic systems are effective in synthesizing oxazepinone derivatives?
Methodological Answer:
- PdI₂/Cytop 292 : Enables intramolecular cyclocarbonylation of iodophenoxy anilines with CO insertion, achieving >80% yields .
- μ-Oxo Hypervalent Iodine Catalysis : Metal-free oxidative C–H amination for direct lactam formation under mild conditions .
- Fe(bipy)Cl₄/Al-MCM-41 Nano-reactors : Oxidize riot control agents (e.g., dibenzoxazepine) to oxazepinones using K₂S₂O₈, demonstrating environmental decontamination potential .
Advanced: How can synthetic routes be optimized for regioselective functionalization?
Methodological Answer:
- Protection/Deprotection Strategies : Temporarily mask reactive amines (e.g., using Boc groups) to direct functionalization to specific positions .
- Microwave-Assisted Synthesis : Accelerates SNAr reactions on solid supports, improving regioselectivity and reducing side products .
- Catalytic Hydrogenation : Selective reduction of nitro groups to amines without affecting lactam rings, enabling sequential derivatization .
Advanced: What in silico methods predict binding interactions of oxazepinones with biological targets?
Methodological Answer:
- Molecular Docking : Uses high-resolution co-crystal structures (e.g., PEX14) to model ligand poses and calculate binding energies .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, H-bond acceptors) with bioactivity data to prioritize analogs for synthesis .
Advanced: How to validate bioactivity through orthogonal assays?
Methodological Answer:
- AlphaScreen Technology : Quantifies compound binding to targets like PEX14 using bead-based proximity assays .
- 2D Protein NMR : Detects chemical shift perturbations in target proteins upon ligand binding, confirming direct interactions .
- Cytotoxicity Profiling : Counter-screen against mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
